molecular formula C14H20BNO4 B13930593 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide CAS No. 656257-47-5

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide

Cat. No.: B13930593
CAS No.: 656257-47-5
M. Wt: 277.13 g/mol
InChI Key: VXLQBJJTWLCASR-UHFFFAOYSA-N
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Description

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide is an organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced boron derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with hydroxyl and amino groups, making it useful in catalysis and drug design. The compound can also participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide is unique due to its specific structural features, which include the phenoxyacetamide linkage and the boron-containing dioxaborolane ring

Properties

CAS No.

656257-47-5

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-5-7-11(8-6-10)18-9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17)

InChI Key

VXLQBJJTWLCASR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N

Origin of Product

United States

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